Amino-Tri-(carboxyethoxymethyl)-methane

ADC Drug-to-Antibody Ratio Linker Design

Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9) is a branched polyethylene glycol (PEG) derivative characterized by a central amine core and three terminal carboxylic acid groups connected via ethoxymethyl spacers. This architecture provides a single reactive amine handle and three carboxyl moieties, enabling it to function as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a PEG-based linker in the assembly of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C13H23NO9
Molecular Weight 337.32 g/mol
Cat. No. B605481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Tri-(carboxyethoxymethyl)-methane
SynonymsAmino-Tri-(carboxyethoxymethyl)-methane
Molecular FormulaC13H23NO9
Molecular Weight337.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
InChIKeyPZOSHMSOMAHCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-Tri-(carboxyethoxymethyl)-methane: A Multifunctional PEG-Based Linker for ADC and PROTAC Synthesis


Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9) is a branched polyethylene glycol (PEG) derivative characterized by a central amine core and three terminal carboxylic acid groups connected via ethoxymethyl spacers. This architecture provides a single reactive amine handle and three carboxyl moieties, enabling it to function as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) [1] and as a PEG-based linker in the assembly of PROteolysis TArgeting Chimeras (PROTACs) [2]. The compound's high hydrophilicity (LogP -5.1) and multiple hydrogen-bonding sites (4 donors, 10 acceptors) confer favorable aqueous solubility and biocompatibility, critical attributes for constructing complex bioconjugates.

Why Generic Substitution Fails: The Critical Role of Precise PEG Architecture and Functional Group Density in Amino-Tri-(carboxyethoxymethyl)-methane


In bioconjugation chemistry, the performance of a linker is exquisitely sensitive to its molecular geometry, functional group stoichiometry, and physicochemical properties. Substituting Amino-Tri-(carboxyethoxymethyl)-methane with a generic PEG linker, such as a linear monocarboxylic acid-PEG-amine, would drastically alter the drug-to-antibody ratio (DAR) in ADC synthesis due to the difference in available conjugation sites [1]. Furthermore, the specific branched architecture influences aqueous solubility and steric hindrance around the payload, directly impacting aggregation propensity and in vivo pharmacokinetics [2]. Even seemingly minor modifications to the PEG spacer length or terminal functional group can compromise the efficiency of site-specific conjugation strategies, leading to heterogeneous product mixtures and batch-to-batch variability that are unacceptable in regulated therapeutic development.

Quantitative Differentiation of Amino-Tri-(carboxyethoxymethyl)-methane: Conjugation Capacity, Solubility, and Cleavability


Superior Drug Loading Capacity: A 3:1 Advantage Over Monocarboxylate Linkers

Amino-Tri-(carboxyethoxymethyl)-methane provides a precise 1:3 amine-to-carboxylate stoichiometry, offering a theoretical conjugation capacity of three payload molecules per linker molecule. This is a 3-fold increase over common linear linkers like Amino-PEG-Carboxylic acid (e.g., NH2-PEG3-COOH), which can only accommodate a single payload per linker [1]. This higher functional group density directly translates to a potentially higher Drug-to-Antibody Ratio (DAR) in ADC constructs when using site-specific conjugation strategies that leverage the multiple carboxylates.

ADC Drug-to-Antibody Ratio Linker Design

Enhanced Aqueous Solubility: LogP of -5.1 Minimizes Aggregation Compared to Non-PEG Linkers

The compound exhibits a calculated LogP of -5.1, a quantitative measure of its high hydrophilicity and low partition coefficient into nonpolar solvents [1]. This value is significantly lower than many non-PEG or short-chain hydrophobic linkers used in ADC synthesis (e.g., SMCC linker has a LogP of approximately 0.8). The strong negative LogP indicates superior aqueous solubility, a critical property for minimizing nonspecific aggregation of antibody conjugates during formulation and storage, a common failure mode for highly hydrophobic payloads.

Bioconjugation Solubility Aggregation

Cleavable Linker Architecture: Enables Controlled Payload Release Not Achievable with Non-Cleavable Analogs

Amino-Tri-(carboxyethoxymethyl)-methane is functionally designated as a 'cleavable' PEG linker for ADC applications . This is a critical differentiator from non-cleavable linkers like SMCC. While the exact cleavage mechanism (e.g., enzymatic sensitivity of the ester or amide bonds) is application-specific, its classification as a cleavable linker implies it is designed to release the attached cytotoxic payload within the target cell upon internalization. This mechanism is fundamental to the 'bystander effect' in ADCs, where a released, membrane-permeable drug can kill neighboring antigen-negative cancer cells, a feature absent when using non-cleavable linkers.

ADC Cleavable Linker Protease-sensitive

Amine Handle for Site-Specific Conjugation: Predictable Orientation vs. Random Lysine Coupling

The presence of a single, primary amine group on the linker provides a unique handle for site-specific conjugation to the antibody, for instance, through enzymatic transglutaminase or engineered cysteine residues [1]. This contrasts with methods that rely on random conjugation to native lysine residues on the antibody surface. Site-specific conjugation using a defined amine handle on the linker results in a homogeneous ADC product with a controlled Drug-to-Antibody Ratio (DAR) and defined conjugation sites, which has been shown to significantly improve therapeutic index and pharmacokinetic consistency in vivo compared to heterogeneous, randomly conjugated ADCs.

Site-specific Conjugation ADC Orientation Control

Procurement-Driven Application Scenarios for Amino-Tri-(carboxyethoxymethyl)-methane in Bioconjugate R&D


Synthesis of High-DAR Antibody-Drug Conjugates (ADCs)

Procurement of Amino-Tri-(carboxyethoxymethyl)-methane is specifically warranted for R&D programs aiming to develop ADCs with a high Drug-to-Antibody Ratio (DAR). The linker's three carboxylic acid groups provide a 3:1 conjugation capacity, enabling the attachment of up to three drug payload molecules per linker [1]. This architecture is particularly valuable when using potent cytotoxins where achieving a higher DAR from a single conjugation event can simplify manufacturing and improve product consistency compared to using multiple linkers with lower functionality.

Formulation of ADCs with Hydrophobic Payloads to Mitigate Aggregation

For ADC programs incorporating hydrophobic payloads (e.g., maytansinoids, auristatins), the procurement of Amino-Tri-(carboxyethoxymethyl)-methane is a strategic choice. Its exceptionally high hydrophilicity (LogP -5.1) directly counteracts the hydrophobicity of the drug cargo, reducing the risk of conjugate aggregation [1]. This mitigates a major developability risk, potentially reducing the need for complex formulation excipients and increasing the likelihood of achieving stable, high-concentration liquid formulations suitable for clinical use.

Construction of PROTAC Molecules with Defined PEG Spacer Length

In PROTAC development, the length and nature of the linker connecting the E3 ligase ligand and the target protein ligand are critical for forming a productive ternary complex. Amino-Tri-(carboxyethoxymethyl)-methane serves as a versatile PEG-based PROTAC linker [1]. Procurement of this specific compound provides a branched, hydrophilic building block with a precise molecular weight and spacer arm length. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) around linker geometry without introducing confounding variables associated with heterogeneous or ill-defined PEG mixtures.

Development of Site-Specifically Conjugated Biologics

Research teams focused on generating homogeneous antibody conjugates via site-specific conjugation technologies (e.g., transglutaminase, sortase, or engineered cysteines) should prioritize the procurement of Amino-Tri-(carboxyethoxymethyl)-methane. Its single primary amine handle provides a predictable, unique site for chemical or enzymatic attachment to the antibody [1]. This facilitates the production of well-characterized conjugates with a defined DAR and conjugation site, which is essential for robust in vivo pharmacology and toxicology studies and for meeting the stringent quality requirements of regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-Tri-(carboxyethoxymethyl)-methane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.